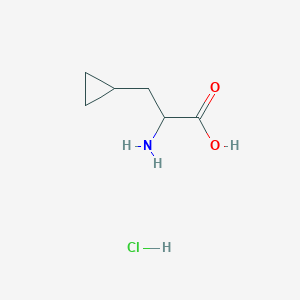![molecular formula C12H8Cl2O2S B2379070 5-Chloro-[1,1'-biphenyl]-3-sulfonyl chloride CAS No. 1482212-27-0](/img/structure/B2379070.png)
5-Chloro-[1,1'-biphenyl]-3-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-Chloro-[1,1’-biphenyl]-3-sulfonyl chloride” likely belongs to the class of organochlorine compounds, which are organic compounds containing at least one covalently bonded atom of chlorine . The presence of the sulfonyl chloride group (-SO2Cl) suggests that it could be used as a sulfonylating agent in organic synthesis .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s possible that it could be synthesized through a Friedel-Crafts alkylation or acylation reaction . These reactions involve the substitution of an alkyl or acyl group onto an aromatic ring .Molecular Structure Analysis
The molecular structure of this compound would likely consist of two phenyl rings (the ‘biphenyl’ part of the name) connected by a single bond, with a chlorine atom substituted onto one of the rings and a sulfonyl chloride group (-SO2Cl) substituted onto the other .Chemical Reactions Analysis
The compound could potentially undergo a variety of reactions. The presence of the sulfonyl chloride group suggests that it could react with nucleophiles in a substitution reaction . The aromatic rings could also potentially undergo electrophilic aromatic substitution reactions .Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds : 5-Chloro-[1,1'-biphenyl]-3-sulfonyl chloride is utilized in reactions with ammonia, hydrazine hydrate, and sodium azide, leading to the synthesis of sulfonamides, sulfonohydrazides, and sulfonyl azides. These compounds are fundamental in developing heterocyclic compounds with potential applications in medicinal chemistry (Obafemi, 1982).
Formation of α-Chloro-enamines : It reacts with ynamines to produce α-chloro-enamines, which demonstrate stability under thermal conditions. This reaction showcases its role in synthesizing complex organic structures, which could be valuable in various organic synthesis processes (Buyle & Viehe, 1968).
Derivatives from Salicylic Acids : It is involved in reactions with salicylic acids to produce sulphenyl chlorides and their derivatives. These compounds hold significance in chemical syntheses, particularly in preparing herbicides and understanding their spectral characteristics (Brown, Landquist, & Summers, 1978).
Solid-Phase Organic Synthesis : Used in solid-phase synthesis of 1,3-oxazolidin-2-ones, demonstrating its role in facilitating the development of compounds with antibacterial activity. This application is crucial in drug discovery and development (Holte, Thijs, & Zwanenburg, 1998).
Synthesis of Multisulfonyl Chlorides : Its role in the synthesis of functional aromatic multisulfonyl chlorides and their masked precursors is significant. These compounds are essential building blocks in preparing dendritic and other complex organic molecules (Percec et al., 2001).
Mécanisme D'action
Target of Action
It is structurally similar to boscalid , a broad-spectrum fungicide used in agriculture . Boscalid is known to inhibit succinate dehydrogenase , a key enzyme in the tricarboxylic acid cycle
Mode of Action
If we consider its structural similarity to boscalid, it might act by binding at the quinone reduction site of the succinate dehydrogenase enzyme complex, preventing ubiquinone from doing so . This could disrupt the tricarboxylic acid cycle and electron transport chain
Biochemical Pathways
Based on its structural similarity to boscalid, it might affect the tricarboxylic acid cycle by inhibiting succinate dehydrogenase . This could disrupt energy production in the cell, leading to cell death. More research is needed to elucidate the exact biochemical pathways affected by this compound.
Result of Action
If it acts similarly to Boscalid, it might lead to cell death by disrupting energy production . .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-chloro-5-phenylbenzenesulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2O2S/c13-11-6-10(9-4-2-1-3-5-9)7-12(8-11)17(14,15)16/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WETYFAXIBAGMKJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2)Cl)S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3,4-dimethoxyphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2378993.png)

![2-{[(4-Methylphenyl)sulfonyl]amino}-1-piperidylbutan-1-one](/img/structure/B2378996.png)

![2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2378999.png)







